N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-11-9-13(16(17,18)19)22-14(21-11)7-8-20-15(23)10-24-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFSMSJBIUUJDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)COC2=CC=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is common for pyrimidine derivatives to interact with a variety of biological targets, including enzymes, receptors, and ion channels.
Mode of Action
Pyrimidine derivatives often interact with their targets by binding to active sites or allosteric sites, which can inhibit or modulate the activity of the target.
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological processes, including cell signaling, dna synthesis, and enzymatic reactions.
Biological Activity
N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-2-phenoxyacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Composition:
- IUPAC Name: this compound
- Molecular Formula: C19H20F3N3O2
- Molecular Weight: 379 Da
- LogP: 3.28
- Hydrogen Bond Acceptors: 4
- Hydrogen Bond Donors: 1
- Rotatable Bonds: 5
This compound has been studied for its interaction with various biological targets:
- Adenosine Receptors:
- Inhibition of Type III Secretion System (T3SS):
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Salmonella typhimurium | 16 µg/mL |
| Staphylococcus aureus | 8 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antibiotics.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory properties by modulating cytokine production. In cellular assays, it has been observed to decrease the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages . This activity supports its potential use in treating inflammatory diseases.
Case Studies
- Case Study on Asthma Management:
- Study on Bacterial Infections:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural and functional features of the target compound with four analogs identified in the literature:
Key Observations:
Pyrimidine Substitution Patterns :
- The target compound’s 4-CH₃, 6-CF₃ substitution is distinct from analogs like CAS 1226454-52-9 (6-CH₃, 2-piperidinyl) and CAS 505056-71-3 (4-thiophene, 6-CF₃). The trifluoromethyl group in the target is positioned to enhance metabolic stability and lipophilicity, whereas thiophene or piperidinyl groups in analogs may alter steric or electronic interactions with biological targets .
In contrast, ether (CAS 1226454-52-9) or thioether (CAS 505056-71-3) linkers introduce polarity or sulfur-mediated interactions, respectively .
Acetamide Modifications: The phenoxy group in the target contrasts with the 2- or 3-(trifluoromethyl)phenyl groups in analogs. Substitution at these positions could influence π-π stacking or hydrogen bonding with target proteins. The phenethyl group in CAS 505056-71-3 adds hydrophobicity, which may enhance membrane permeability .
Complexity in Fused Systems: The pyrido-pyrimidinone core in CAS 946248-95-9 introduces a rigid, planar structure that may improve binding affinity but reduce solubility compared to simpler pyrimidine derivatives .
Q & A
Q. How is compound stability assessed under varying storage conditions?
- Stress Testing :
- Thermal : 40°C/75% RH for 4 weeks; monitor degradation via HPLC (RSD <2%) .
- Photolytic : Exposure to UV light (ICH Q1B guidelines) to detect photodegradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
